molecular formula C11H12N2 B1306999 3-(Dimethylamino)-2-phenylacrylonitrile

3-(Dimethylamino)-2-phenylacrylonitrile

Cat. No. B1306999
M. Wt: 172.23 g/mol
InChI Key: VDKZGONUAHUVJF-UHFFFAOYSA-N
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Patent
US05521192

Procedure details

A stirred solution of 5.1 grams (0.044 mole) of benzyl cyanide and 8.7 grams (0.065 mole) of N,N-dimethylformamide dimethyl acetal in 150 mL of methanol was heated at reflux for about 20 hours. After this time gas chromatographic analysis of the reaction mixture indicated that the reaction was not complete. An additional 3.0 mL of the intermediate acetal (total--0.088 mole) was added, and the heating at reflux was continued an additional 24 hours. After this time the reaction mixture was concentrated under reduced pressure to a residue. The residue was triturated with 25% methylene chloride in petroleum ether, yielding 5.9 grams of 1-cyano-1-phenyl-2-(N,N-dimethylamino)ethene. The NMR spectrum was consistent with the proposed structure.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>CO>[C:8]([C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH:12][N:13]([CH3:15])[CH3:14])#[N:9]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
8.7 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
intermediate
Quantity
3 mL
Type
reactant
Smiles
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the heating at reflux
CONCENTRATION
Type
CONCENTRATION
Details
After this time the reaction mixture was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 25% methylene chloride in petroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C(=CN(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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